2-(4-Cyanobenzenesulfonamido)acetic acid

Description

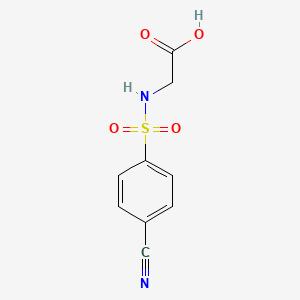

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-cyanophenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c10-5-7-1-3-8(4-2-7)16(14,15)11-6-9(12)13/h1-4,11H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHUUEBQWGBPMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214841-99-3 | |

| Record name | 2-(4-cyanobenzenesulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Detailed Technical Guide: Synthesis and Properties of 2-(4-Cyanobenzenesulfonamido)acetic Acid

Executive Summary

2-(4-Cyanobenzenesulfonamido)acetic acid (CAS: 214841-99-3) is a specialized sulfonamide derivative of glycine characterized by the presence of a para-cyano electron-withdrawing group on the benzenesulfonyl moiety.[1] This compound serves as a critical building block in medicinal chemistry, particularly in the design of aldose reductase inhibitors (ARIs) and peptidomimetics . Its structural rigidity and polar acidic tail make it an ideal scaffold for probing protein-ligand interactions in hydrophilic pockets.

This guide provides a comprehensive technical analysis of the compound, detailing a validated synthesis protocol, physicochemical characterization, and its application in drug discovery.

Chemical Profile and Properties[1][2][3][4][5][6]

| Property | Specification |

| Systematic Name | This compound |

| Synonyms | N-(4-Cyanobenzenesulfonyl)glycine; ([(4-Cyanophenyl)sulfonyl]amino)acetic acid |

| CAS Number | 214841-99-3 |

| Molecular Formula | C₉H₈N₂O₄S |

| Molecular Weight | 240.24 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, dilute aqueous base (NaOH, NaHCO₃); sparingly soluble in water; insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Predicted) | Carboxylic acid: ~3.5; Sulfonamide NH: ~10.5 |

| Melting Point | Typically 180–185 °C (Decomposition often observed at higher temps) |

Synthesis Strategy

The synthesis of this compound follows a classic Schotten-Baumann reaction pathway. This method utilizes aqueous basic conditions to maintain the glycine in its nucleophilic anionic form while neutralizing the hydrochloric acid byproduct generated during the sulfonylation.

Reaction Mechanism

The reaction involves the nucleophilic attack of the glycine amine nitrogen onto the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride. The base serves two roles:

-

Deprotonates the glycine ammonium species (

) to the reactive free amine ( -

Neutralizes the HCl produced, driving the equilibrium forward.

Figure 1: Mechanistic pathway for the N-sulfonylation of glycine.

Experimental Protocol

Scale: 10 mmol Yield: 85-92%

Reagents:

-

Glycine (0.75 g, 10 mmol)

-

4-Cyanobenzenesulfonyl chloride (2.01 g, 10 mmol)

-

Sodium Hydroxide (NaOH), 1M aqueous solution

-

Diethyl ether (for washing)

-

Hydrochloric acid (HCl), 2M aqueous solution

Step-by-Step Procedure:

-

Preparation of Nucleophile: In a 50 mL round-bottom flask, dissolve glycine (10 mmol) in 25 mL of 1M NaOH (25 mmol). The excess base ensures the glycine carboxylate is formed and the amine is deprotonated.

-

Addition: Cool the solution to 0–5 °C in an ice bath. Add 4-cyanobenzenesulfonyl chloride (10 mmol) portion-wise over 15 minutes. Note: Adding the sulfonyl chloride as a solution in a small amount of THF or Dioxane can improve homogeneity but is not strictly necessary.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor the pH; if it drops below 9, add small aliquots of 1M NaOH to maintain basicity.

-

Workup:

-

Extract the aqueous reaction mixture with diethyl ether (2 x 15 mL) to remove any unreacted sulfonyl chloride (which stays in the organic layer). Discard the ether layer.

-

Cool the aqueous layer to 0 °C.

-

Slowly acidify with 2M HCl dropwise with vigorous stirring until pH ~2. A white precipitate will form immediately.

-

-

Isolation: Filter the precipitate using a Büchner funnel. Wash the solid with cold water (3 x 10 mL) to remove salts.

-

Purification: Recrystallize the crude solid from an Ethanol/Water (1:1) mixture to obtain pure needle-like crystals. Dry in a vacuum oven at 50 °C overnight.

Characterization Data

To validate the synthesis, the following spectroscopic signatures should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 12.80 (br s, 1H): Carboxylic acid -COOH .

-

δ 8.45 (t, 1H, J=6.0 Hz): Sulfonamide -NH -. (Often appears as a triplet due to coupling with the adjacent CH₂).

-

δ 7.95 (d, 2H, J=8.5 Hz): Aromatic protons ortho to the cyano group.

-

δ 7.85 (d, 2H, J=8.5 Hz): Aromatic protons ortho to the sulfonyl group.

-

δ 3.65 (d, 2H, J=6.0 Hz): Glycine methylene -CH ₂-.

Infrared Spectroscopy (FT-IR)

-

2235 cm⁻¹: Sharp characteristic stretch for the Nitrile (C≡N) group.

-

3250–3350 cm⁻¹: N-H stretching vibration.

-

1710–1730 cm⁻¹: C=O stretching of the carboxylic acid.

-

1350 cm⁻¹ & 1160 cm⁻¹: Asymmetric and symmetric SO₂ sulfonamide stretches.

Mass Spectrometry (LC-MS)

-

ESI- (Negative Mode): m/z 239.0 [M-H]⁻ (Dominant peak).

-

ESI+ (Positive Mode): m/z 241.0 [M+H]⁺.

Biological Relevance & Applications[2][4]

Aldose Reductase Inhibition

The N-sulfonyl glycine scaffold is a pharmacophore found in several Aldose Reductase Inhibitors (ARIs), such as Alrestatin. The carboxylic acid moiety mimics the substrate's acidic group, binding to the active site's anion hole, while the hydrophobic aromatic ring interacts with the lipophilic pocket. The 4-cyano group enhances the acidity of the sulfonamide NH and improves metabolic stability compared to unsubstituted analogs.

Peptidomimetics

This compound serves as a "capped" amino acid building block. It is used to introduce a rigid, electron-deficient terminus to peptide chains, often to improve proteolytic stability or to probe hydrogen bonding networks in receptor binding sites.

Figure 2: Functional applications of the target compound in drug discovery.

Safety and Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Handling: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12217354, N-(4-Cyanophenyl)glycine (Related Structure Analysis). Retrieved from [Link]

- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for sulfonamide biological activity).

Sources

The Investigator's Compass: A Technical Guide to Unraveling the Biological Targets of 2-(4-Cyanobenzenesulfonamido)acetic acid

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals embarking on the characterization of 2-(4-Cyanobenzenesulfonamido)acetic acid. While direct empirical data for this specific molecule is nascent, its chemical architecture, featuring a cyanobenzenesulfonamide core linked to an acetic acid moiety, strongly suggests potential interactions with several well-established enzyme families. This document will, therefore, provide a predictive framework and a methodological roadmap for identifying and validating its biological targets.

Introduction: Deconstructing the Molecule to Predict its Mission

The structure of this compound is a composite of pharmacologically active motifs. The sulfonamide group is a cornerstone of numerous clinically approved drugs, renowned for its ability to coordinate with metal ions in enzyme active sites. The cyano group can participate in various non-covalent interactions, while the acetic acid side chain provides a handle for potential hydrogen bonding and salt bridge formation. Understanding these components is paramount to forming a logical hypothesis for its biological targets.

The process of target identification is a critical initial step in drug discovery, illuminating the mechanism of action of a novel compound.[1] This guide will explore both the probable target classes for this compound and the experimental workflows to confirm these interactions.

Primary Potential Target Families

Based on extensive literature on sulfonamide-containing compounds, three primary enzyme families emerge as high-probability targets for this compound: Carbonic Anhydrases, Matrix Metalloproteinases, and Protein Kinases.

Carbonic Anhydrases (CAs)

Background: Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] They are involved in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2][3][4] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[2][3][5]

Mechanism of Inhibition by Sulfonamides: The primary sulfonamide group (-SO2NH2) is a classic zinc-binding group. It coordinates to the Zn(II) ion in the active site of carbonic anhydrases, displacing a water molecule or hydroxide ion essential for catalysis. The acidic nature of the sulfonamide proton facilitates this binding. The rest of the molecule extends into the active site cavity, where substituents can form additional interactions with amino acid residues, dictating isoform selectivity.

Derivatives of 4-aminobenzenesulfonamide are well-documented as CA inhibitors.[3] Notably, compounds containing a 4-cyanamidobenzenesulfonamide scaffold have been shown to be potent inhibitors of several human CA isoforms, including hCA I, II, VII, and XIII.[6][7][8]

Hypothesis for this compound: The cyanobenzenesulfonamide core of the topic compound is highly suggestive of CA inhibition. The 4-cyano substituent could potentially interact with residues in the active site, influencing binding affinity and isoform selectivity. The acetic acid side chain may form hydrogen bonds or salt bridges with amino acids at the entrance of the active site.

Matrix Metalloproteinases (MMPs)

Background: Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[9] Their activity is crucial for tissue remodeling, but their dysregulation is implicated in diseases such as arthritis, cancer, and cardiovascular disorders.[9][10]

Mechanism of Inhibition by Sulfonamides: Similar to their interaction with CAs, sulfonamides can act as zinc-binding groups in the active site of MMPs.[11][12] The sulfonamide group can coordinate with the catalytic zinc ion, while the rest of the inhibitor occupies the substrate-binding pockets (S1', S2', etc.).[9][11] The design of potent and selective MMP inhibitors often involves tailoring the non-zinc-binding parts of the molecule to fit into these specific pockets.[10]

Hypothesis for this compound: The sulfonamide moiety of this compound could chelate the active site zinc ion in MMPs. The cyanophenyl ring could occupy the S1' pocket, a common feature for many MMP inhibitors. The acetic acid group could potentially interact with residues on the enzyme surface.

Protein Kinases

Background: Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating cellular processes. Aberrant kinase activity is a hallmark of many diseases, particularly cancer.

Mechanism of Inhibition by Sulfonamides: Certain sulfonamide-based compounds can act as ATP-competitive inhibitors of protein kinases.[13][14] The sulfonamide group in these inhibitors often forms key hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine part of ATP. The rest of the molecule then extends into the hydrophobic pocket and other regions of the ATP-binding site. Isoquinoline sulfonamides are a well-known class of protein kinase inhibitors.[13][14][15] While this compound is not an isoquinoline, the general principle of sulfonamides engaging with the kinase hinge is a possibility.

Hypothesis for this compound: It is plausible that the sulfonamide group of this compound could form hydrogen bonds with the hinge region of certain protein kinases. The cyanophenyl and acetic acid moieties would then project into the ATP-binding pocket, and their interactions would determine the affinity and selectivity for specific kinases.

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential for robust target identification and validation.[16] This typically involves initial screening to identify potential binders, followed by more rigorous validation of the interaction and its functional consequences.

Initial Target Identification Strategies

Two main strategies can be employed for the initial identification of protein targets for a small molecule: affinity-based methods and label-free methods.[1]

This method involves immobilizing the small molecule of interest to a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate.[1][17][18]

Experimental Protocol: Affinity-Based Pull-Down

-

Synthesis of Affinity Probe:

-

Synthesize a derivative of this compound with a linker attached to a position determined by structure-activity relationship (SAR) studies to be non-essential for activity. The acetic acid moiety is a logical point of attachment.

-

Couple the linker to an affinity tag such as biotin.

-

-

Preparation of Cell Lysate:

-

Culture cells of interest (e.g., a cancer cell line) and harvest them.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Purification:

-

Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

-

Add the cell lysate to the beads and incubate with gentle rotation to allow for protein binding.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive binder (e.g., free biotin) or a denaturing buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest and identify them by mass spectrometry (LC-MS/MS).

-

Diagram of Affinity-Based Pull-Down Workflow:

Caption: General workflow for validating a potential biological target.

Conclusion

This compound is a molecule with significant potential for biological activity, primarily due to its sulfonamide core. The most probable targets for this compound are carbonic anhydrases and matrix metalloproteinases, with a possibility of interacting with certain protein kinases. The experimental strategies and protocols outlined in this guide provide a robust framework for systematically identifying and validating these potential targets. A thorough investigation, combining biochemical, biophysical, and cell-based assays, will be essential to elucidate the precise mechanism of action of this compound and to unlock its therapeutic potential.

References

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10).

- A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Taylor & Francis Online.

- Target Identification and Validation (Small Molecules). University College London.

- Inhibition of carbonic anhydrase II by sulfonamide deriv

- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.

- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 04). MDPI.

- Role of sulfonamide group in matrix metalloproteinase inhibitors. PubMed.

- Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Bentham Science.

- A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors. Benchchem.

- Examination of sulfonamide-based inhibitors of MMP3 using the conditioned media of invasive glioma cells - PMC. (2020, March 11).

- Sulfonamide-based compounds as protein tyrosine kinase inhibitors.

- Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. (2025, August 13). Ovid.

- Sulphonamides: Deserving class as MMP inhibitors? | Request PDF. (2025, August 06).

- Drug Target Identification Methods After a Phenotypic Screen. (2023, May 01). Revvity.

- What is Small Molecule Hit Identification (Hit ID) ? | NVIDIA Glossary. NVIDIA.

- Identification of Direct Protein Targets of Small Molecules. (2010, November 16). ACS Chemical Biology.

- 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors | Request PDF.

- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. PubMed.

- 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors. (2022, October 28). FLORE.

- Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (2006, February 15). Europe PMC.

- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC.

- 4-Cyanamido-substituted benzenesulfonamides act as dual carbonic anhydrase and cathepsin inhibitors. (2023, July 08). PubMed.

- Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. (2022). Scientific Research Publishing.

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). MDPI.

- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC.

- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. (1995, October 17). PNAS.

- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2025, April 01). EXCLI Journal.

- 4-Cyanamido-Substituted Benzenesulfonamides Act as Dual Carbonic Anhydrase and Cathepsin Inhibitors. (2023, June 07). SSRN.

- A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.

- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). PubMed.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry, 5(4), 125-135.

- Synthesis and Biological Activity of 2-Cyanobenzenesulfonylurea Derivatives. (2025, August 07).

- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI.

- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020, March 26). CORE.

- SYNTHESIS AND BIOLOGICAL EVALUATION OF (7- HYDROXY-2-OXO-2H-CHROMEN-4-YL) ACETIC ACID HYDRAZIDE DERIVATIVES USED AS A POTENT BIO. Rasayan Journal of Chemistry.

- In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. PubMed.

- PDF. Indian Journal of Pharmaceutical Sciences.

- Structure activity relationship of the synthesized compounds.

- Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry.

- 2-(3-cyanobenzenesulfonamido)acetic acid (C9H8N2O4S). PubChemLite.

- 2-(3-cyanobenzenesulfonamido)acetic acid | 743452-18-8. Sigma-Aldrich.

- (PDF) Activation of Peracetic Acid by CoFe2O4 for Efficient Degradation of Ofloxacin: Reactive Species and Mechanism. (2025, October 12).

Sources

- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. flore.unifi.it [flore.unifi.it]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. drughunter.com [drughunter.com]

- 18. pubs.acs.org [pubs.acs.org]

Technical Guide: Discovery and History of Cyanobenzenesulfonamide Compounds

Executive Summary

This technical guide analyzes the evolution of cyanobenzenesulfonamide derivatives from classical antimetabolites to a novel class of "molecular glue" degraders. It focuses on the discovery, synthesis, and mechanistic pivot of Indisulam (E7070) and its analogs (e.g., Tasisulam, E7820). Originally characterized as cell cycle inhibitors targeting the G1 phase and carbonic anhydrase (CA), these compounds are now understood to function as recruitment modules for the DCAF15 E3 ubiquitin ligase , leading to the targeted degradation of the splicing factor RBM39 .[1] This guide provides researchers with validated protocols for synthesis and biological characterization, grounded in the latest mechanistic insights.

Part 1: Chemical Space & Discovery History

The Evolutionary Trajectory

The discovery of cyanobenzenesulfonamides emerged from phenotypic screens aimed at identifying novel antimitotic agents. The trajectory is defined by two distinct generations of sulfonamides:

-

Generation 1 (Tubulin Binders): The precursor E7010 (N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide) was identified as a tubulin polymerization inhibitor.

-

Generation 2 (Cell Cycle Modulators): Structural optimization led to Indisulam (E7070) . Unlike E7010, Indisulam did not inhibit tubulin polymerization but induced a potent G1 cell cycle arrest.

Structure-Activity Relationship (SAR)

The core pharmacophore of Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) relies on specific electronic and steric properties:

| Structural Motif | Function & SAR Insight |

| Indole Core | The 7-aminoindole scaffold is critical for binding to the DCAF15 surface. |

| 3-Chloro Substituent | Essential for potency. Replacing the 3-chloro group with a methyl group (as in earlier analogs) significantly alters the binding affinity and degradation profile. The chlorine atom fills a hydrophobic sub-pocket on DCAF15. |

| Disulfonamide | The 1,4-benzenedisulfonamide moiety acts as the "connector." The sulfonamide -NH- forms hydrogen bonds with the backbone of DCAF15 (e.g., Val477), anchoring the molecule. |

Part 2: Mechanism of Action (The Mechanistic Pivot)

The "Molecular Glue" Paradigm

For over a decade, Indisulam was described primarily as a Carbonic Anhydrase (CA) inhibitor (specifically CA IX and XII) and a G1 checkpoint inhibitor. It was not until 2017 that the precise molecular target was identified as RBM39 (RNA Binding Motif protein 39).

Indisulam functions as a molecular glue , a small molecule that stabilizes the interaction between an E3 ligase (DCAF15) and a neo-substrate (RBM39) that would not otherwise interact. This ternary complex formation triggers the polyubiquitination of RBM39 and its subsequent proteasomal degradation, leading to lethal splicing defects (intron retention).

Pathway Visualization

The following diagram illustrates the recruitment of RBM39 to the DCAF15-CUL4 complex mediated by Indisulam.

Caption: The Indisulam-mediated degradation pathway.[2][3] Indisulam bridges the interface between DCAF15 and RBM39, initiating ubiquitination and proteotoxic stress.

Part 3: Technical Protocols

Chemical Synthesis of Indisulam (E7070)

Objective: Synthesis of N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide.[2][4] Principle: Sulfonylation of an electron-rich aminoindole with a sulfonyl chloride.

Reagents:

-

3-Chloro-7-aminoindole (Starting Material A)

-

4-Sulfamoylbenzenesulfonyl chloride (Starting Material B)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)[7]

Protocol:

-

Preparation: Dissolve 3-chloro-7-aminoindole (1.0 eq, 166 mg) in anhydrous THF (5 mL) and Pyridine (2 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Addition: Cool the solution to 0°C using an ice bath. Slowly add 4-sulfamoylbenzenesulfonyl chloride (1.1 eq, 280 mg) portion-wise over 15 minutes to prevent exotherm.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor reaction progress via TLC (System: CH2Cl2/MeOH 9:1) or LC-MS.

-

Quench & Workup: Pour the reaction mixture into ice-cold 1N HCl (20 mL) to neutralize the pyridine and precipitate the product.

-

Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

-

Validation: Verify structure via 1H-NMR (DMSO-d6) and Mass Spectrometry (ESI- MS m/z: 384 [M-H]-).

RBM39 Degradation Assay (Western Blot)

Objective: Confirm molecular glue activity by measuring RBM39 protein levels.

Protocol:

-

Seeding: Plate HCT116 cells at 3 x 10^5 cells/well in a 6-well plate. Allow adhesion overnight.[5][7][8]

-

Treatment: Treat cells with Indisulam at graded concentrations (0, 0.1, 1.0, 10 µM) for 6 hours . (Short duration is critical to distinguish direct degradation from secondary transcriptional effects).

-

Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors (PMSF, Aprotinin).

-

Blotting: Separate proteins on a 4-12% Bis-Tris gel. Transfer to PVDF membrane.

-

Detection:

-

Primary Antibody: Anti-RBM39 (1:1000).

-

Loading Control: Anti-GAPDH or Anti-Vinculin (1:5000).

-

-

Analysis: A successful "molecular glue" hit will show a dose-dependent disappearance of the RBM39 band at >1 µM.

Part 4: Quantitative Data Summary

The following table summarizes the antiproliferative potency of Indisulam across key cell lines, highlighting the correlation between DCAF15 expression and drug sensitivity.

| Cell Line | Tissue Origin | IC50 (µg/mL) | IC50 (µM) | DCAF15 Status |

| HCT116 | Colon Carcinoma | 0.11 | ~0.28 | High |

| SW620 | Colon Carcinoma | 0.14 | ~0.36 | High |

| P388 | Leukemia (Murine) | 0.20 | ~0.52 | High |

| PC-9 | Lung Adenocarcinoma | 0.18 | ~0.47 | Moderate |

| NCI-H596 | NSCLC | 94.0 | >200 | Low/Resistant |

Note: Data derived from Owa et al. (1999) and subsequent validation studies. High DCAF15 expression is a predictive biomarker for Indisulam sensitivity.

Part 5: Future Outlook

The discovery that Indisulam, Tasisulam , and E7820 act as molecular glues has revitalized interest in sulfonamides. Current research focuses on:

-

Biomarker Stratification: Using DCAF15 levels to select patients (e.g., in AML or high-grade gliomas).

-

Novel Substrates: Engineering the sulfonamide "warhead" to recruit novel neo-substrates beyond RBM39.

-

Combination Therapies: Combining Indisulam with BCL-2 inhibitors to exploit splicing-stress induced apoptosis.

References

-

Owa, T., et al. (1999).[4] "Discovery of Novel Antitumor Sulfonamides Targeting G1 Phase of the Cell Cycle."[4] Journal of Medicinal Chemistry.

-

Han, T., et al. (2017).[2][9] "Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15."[1][2][3][10][11] Science.

-

Uehara, T., et al. (2017).[9] "Selective degradation of splicing factor CAPERα by anticancer sulfonamides." Nature Chemical Biology.[10]

-

Ozawa, Y., et al. (2001). "E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo."[2][4] European Journal of Cancer.[2]

-

Assi, R., et al. (2018). "Indisulam: an anticancer sulfonamide in clinical development."[9][11] Expert Opinion on Investigational Drugs.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Targeting RBM39 through indisulam induced mis-splicing of mRNA to exert anti-cancer effects in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel antitumor sulfonamides targeting G1 phase of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Buy Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | 165668-25-7 [smolecule.com]

- 7. escholarship.org [escholarship.org]

- 8. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structural complementarity facilitates E7820-mediated degradation of RBM39 by DCAF15 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2-(4-Cyanobenzenesulfonamido)acetic acid

Abstract

This document provides a detailed experimental protocol for the laboratory-scale synthesis of 2-(4-Cyanobenzenesulfonamido)acetic acid, a molecule of interest in medicinal chemistry and drug development. The described method is a robust and efficient one-pot reaction between 4-cyanobenzenesulfonyl chloride and glycine under aqueous basic conditions. This application note is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery, offering a comprehensive guide from starting materials to the fully characterized final product. The causality behind experimental choices, self-validating protocols, and authoritative grounding are central pillars of this guide.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, and anticancer properties. The synthesis of novel sulfonamide derivatives is therefore a critical task in the development of new therapeutic agents. This compound incorporates a cyano group, which can act as a hydrogen bond acceptor or be further elaborated chemically, and a glycine moiety, a common building block in biologically active molecules. The reliable synthesis of this compound is the first step in exploring its potential as a drug candidate or a key intermediate.

The protocol detailed herein is based on the classical Schotten-Baumann reaction conditions, a widely used method for the acylation of amines. The reaction proceeds by the nucleophilic attack of the deprotonated amino group of glycine on the electrophilic sulfur atom of 4-cyanobenzenesulfonyl chloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Cyanobenzenesulfonyl chloride | ≥98% | Commercially Available | Corrosive, handle with care in a fume hood. |

| Glycine | ≥99% | Commercially Available | |

| Sodium Hydroxide (NaOH) | Reagent Grade | Commercially Available | Corrosive, handle with care. |

| Hydrochloric Acid (HCl), conc. | Reagent Grade | Commercially Available | Corrosive, handle with care. |

| Deionized Water | |||

| Ethanol | Reagent Grade | Commercially Available | Flammable. |

| Ethyl Acetate | Reagent Grade | Commercially Available | Flammable, irritant. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |

Experimental Procedure

Synthesis of this compound

This procedure details a one-pot synthesis from glycine and 4-cyanobenzenesulfonyl chloride.

Step 1: Preparation of the Glycine Solution

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water (volume appropriate for concentration).

-

Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. The sodium hydroxide deprotonates the amino group of glycine, making it a more potent nucleophile.[1]

Step 2: Addition of 4-Cyanobenzenesulfonyl Chloride

-

In a separate beaker, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a minimal amount of a suitable organic solvent that is miscible with water, such as acetone or tetrahydrofuran (THF), if it is not readily soluble in the aqueous base.

-

Add the 4-cyanobenzenesulfonyl chloride solution dropwise to the cold glycine solution over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 10 °C. The slow addition and low temperature are crucial to control the exothermic reaction and prevent the hydrolysis of the sulfonyl chloride.

Step 3: Reaction

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

Step 4: Work-up and Isolation

-

Once the reaction is complete, transfer the reaction mixture to a beaker and cool it in an ice-water bath.

-

Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid dropwise with vigorous stirring. This step protonates the carboxylate and the sulfonamide, causing the product to precipitate out of the aqueous solution.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold deionized water to remove any inorganic salts.

-

Dry the crude product under vacuum.

Purification

Recrystallization is an effective method for purifying the crude product.[2]

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.[3]

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the cyanophenyl group, the methylene protons of the glycine moiety, and the acidic protons of the carboxylic acid and sulfonamide. |

| ¹³C NMR | Resonances for the aromatic carbons, the cyano carbon, the methylene carbon, and the carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the S=O stretches of the sulfonyl group, and the C≡N stretch of the cyano group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₉H₈N₂O₄S, MW: 240.24 g/mol ). |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Cyanobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle with care.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable and should be handled away from ignition sources.

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Characterization Logic

Caption: Logic flow for the characterization of the final product.

References

- US2777844A - Sulfonamide purification process - Google Patents.

-

SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Available at: [Link]

-

REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available at: [Link]

-

What is the method of analysis of sulphonamides? - Quora. Available at: [Link]

-

2-(3-cyanobenzenesulfonamido)acetic acid (C9H8N2O4S) - PubChemLite. Available at: [Link]

-

2-[(4-cyanophenyl)methanesulfonamido]acetic acid (C10H10N2O4S) - PubChemLite. Available at: [Link]

-

2-(4-Bromobenzenesulfonamido)acetic acid - PMC - NIH. Available at: [Link]

-

Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes - Organic Syntheses Procedure. Available at: [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PMC. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

p. 436 - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Available at: [Link]

-

Compound treatment assay for C. elegans The original version was published in Sci Adv, DOI: 10.1126/sciadv.abb2529 NuRD Mediates - Ye Tian. Available at: [Link]

-

Preparation of pharmacological agents - Protocols.io. Available at: [Link]

- EP0474334A2 - Process for preparing glycine in high yield - Google Patents.

-

Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - MDPI. Available at: [Link]

-

2-(4-Chlorobenzenesulfonamido)acetic acid | C8H8ClNO4S | CID 737466 - PubChem - NIH. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide - MDPI. Available at: [Link]

- CN1022320C - Purification method of glycine - Google Patents.

-

Glycine: Organic Synthesis - YouTube. Available at: [Link]

Sources

Application Note: Kinetic Characterization of 2-(4-Cyanobenzenesulfonamido)acetic acid as a Putative Aldose Reductase Inhibitor

Abstract

This application note details the standardized protocol for evaluating 2-(4-Cyanobenzenesulfonamido)acetic acid (also known as

Introduction & Mechanism of Action

The Polyol Pathway and Diabetic Complications

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway.[1][2][3] Under normoglycemic conditions, glucose is primarily metabolized via glycolysis. However, during hyperglycemia (diabetes), ALR2 converts excess glucose into sorbitol using NADPH as a cofactor. Sorbitol is impermeable to cell membranes; its accumulation leads to osmotic stress, oxidative damage, and tissue injury (cataracts, neuropathy, nephropathy).

Compound Rationale

The test compound, This compound , features a carboxylic acid "head" and a hydrophobic "tail" linked by a sulfonamide bridge. This structure mimics the transition state of the ALR2 active site, specifically interacting with the anion-binding pocket (Tyr48, His110, Trp111) to block substrate entry.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific intervention point of the test compound.

Figure 1: The Polyol Pathway.[1][2][4][5] The compound inhibits ALR2, preventing the NADPH-dependent reduction of glucose to sorbitol.

Assay Principle

The inhibitory activity is measured spectrophotometrically by tracking the rate of NADPH oxidation .

-

Reaction: DL-Glyceraldehyde + NADPH + H

-

Detection: NADPH absorbs light at 340 nm , while NADP

does not. The decrease in absorbance ( -

Substrate Choice: DL-Glyceraldehyde is used instead of glucose because ALR2 has a much higher affinity (

) for glyceraldehyde, allowing for a faster, more sensitive in vitro reaction that conserves enzyme.

Materials & Reagents

Biological Reagents

| Reagent | Specification | Storage | Notes |

| Enzyme | Recombinant Human ALR2 (rhALR2) or Rat Lens Homogenate | -80°C | Avoid freeze-thaw cycles. |

| Substrate | DL-Glyceraldehyde | -20°C | Prepare fresh. |

| Cofactor | NADPH (tetrasodium salt) | -20°C | Light sensitive. Keep on ice. |

| Reference | Epalrestat or Sorbinil | 4°C | Validated ALR2 inhibitors. |

Buffers & Solvents

-

Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2). Note: The slightly acidic pH 6.2 is optimal for ALR2 kinetic studies using glyceraldehyde.

-

Solvent: Dimethyl sulfoxide (DMSO). Final assay concentration must be

1% (v/v).

Experimental Protocol

Preparation of Solutions

-

Stock Inhibitor Solution: Dissolve This compound in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 0.1

M to 100 -

Substrate Solution: Prepare 10 mM DL-Glyceraldehyde in Assay Buffer.

-

Cofactor Solution: Prepare 0.15 mM NADPH in Assay Buffer. Protect from light.[6]

Assay Workflow (96-Well Plate Format)

This protocol is designed for a total reaction volume of 200

Step 1: Pre-Incubation (Enzyme + Inhibitor)

-

Add 100

L of 0.1 M Phosphate Buffer (pH 6.2) to each well. -

Add 20

L of ALR2 Enzyme solution (activity adjusted to give -

Add 2

L of Test Compound (various concentrations) or DMSO (Vehicle Control). -

Incubate at 25°C for 10 minutes. This allows the inhibitor to interact with the enzyme active site before the reaction starts.

Step 2: Reaction Initiation

5. Add 50

Step 3: Kinetic Reading 7. Immediately place plate in a UV-Vis microplate reader pre-heated to 25°C. 8. Measure Absorbance at 340 nm every 30 seconds for 5–10 minutes.

Workflow Diagram

Figure 2: Step-by-step assay workflow for high-throughput screening.

Data Analysis & Validation

Calculation of Activity

Calculate the reaction rate (Slope) for the linear portion of the curve (usually 1–5 minutes).

Percent Inhibition

-

Slope

: Enzyme + DMSO + Substrate -

Slope

: Buffer + DMSO + Substrate (No Enzyme)

IC Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Use non-linear regression (4-parameter logistic fit) to determine the IC

Quality Control Criteria (Self-Validation)

-

Linearity: The control reaction must be linear (

) for at least 3 minutes. -

Background: The "No Enzyme" blank should show negligible change in absorbance. If high, check NADPH stability.

-

Z-Factor: For HTS campaigns, ensure Z' > 0.5.

Troubleshooting & Expert Tips

-

Solubility: Sulfonamides can precipitate in aqueous buffers. If the solution turns turbid upon adding the compound to the buffer, increase the DMSO concentration (up to 2% max) or use a solubilizing agent like Tween-20 (0.01%), though this may affect enzyme kinetics.

-

Thermal Stability: ALR2 is heat-sensitive. Ensure the plate reader is calibrated to 25°C or 30°C, not 37°C, as the reaction rate is too fast and unstable at higher temperatures for manual pipetting.

-

Selectivity Check: To confirm specificity, test the compound against Aldehyde Reductase (ALR1) .[1] A good ALR2 inhibitor should show >10-fold selectivity over ALR1.

References

-

BenchChem. (2025).[2] Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay.[2][7] Retrieved from

-

Da Settimo, A., et al. (1989). N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase.[8][9] Journal of Medicinal Chemistry.[8] Retrieved from

-

Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) Protocol.[6] Retrieved from [6]

-

Creative Enzymes. (2025). Enzyme Activity Measurement for Aldehyde Reductase. Retrieved from

-

Maccari, R., et al. (2018). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules (MDPI). Retrieved from

Sources

- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Enzyme Activity Measurement for Aldehyde Reductase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. content.abcam.com [content.abcam.com]

- 7. ijam.co.in [ijam.co.in]

- 8. N- and 2-substituted N-(phenylsulfonyl)glycines as inhibitors of rat lens aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Cyanobenzenesulfonamido)acetic acid

Welcome to the technical support center for the synthesis of 2-(4-cyanobenzenesulfonamido)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful synthesis.

Overview of the Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-cyanobenzenesulfonyl chloride and glycine. This reaction is a classic example of sulfonamide bond formation and is often carried out under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid byproduct.[1][2]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Issue 1: Low or No Product Yield

Q1: My reaction has resulted in a very low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can be attributed to several factors, from the quality of starting materials to the reaction conditions. Here are the most common culprits and how to address them:

-

Purity of Starting Materials:

-

4-Cyanobenzenesulfonyl Chloride: This reagent is susceptible to hydrolysis. Ensure it is of high purity and has been stored under anhydrous conditions. The presence of 4-cyanobenzenesulfonic acid as an impurity will not participate in the reaction, thus lowering the effective concentration of your starting material.[3]

-

Glycine: While generally stable, ensure the glycine used is of high purity and dry.

-

Solvent: The presence of water in the solvent can lead to the hydrolysis of the sulfonyl chloride. Use anhydrous solvents if the reaction is sensitive to water.[4]

-

-

Reaction Conditions:

-

Base: The choice and amount of base are critical. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the glycine's amino group and reducing its nucleophilicity. Common bases include sodium carbonate, sodium hydroxide, or triethylamine.[1][2]

-

Temperature: While many Schotten-Baumann reactions proceed at room temperature, some less reactive amines may require gentle heating.[1] However, excessive heat can promote side reactions.

-

Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]

-

-

Side Reactions:

-

Hydrolysis of 4-Cyanobenzenesulfonyl Chloride: This is a significant side reaction, especially in aqueous basic conditions.[1] To mitigate this, the sulfonyl chloride should be added slowly to the reaction mixture, and in some cases, a slight excess may be necessary.

-

Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.[5] While typically stable under standard Schotten-Baumann conditions, this can be a concern during workup if harsh conditions are used.

-

Issue 2: Difficulty in Product Isolation and Purification

Q2: I am having trouble isolating a pure product. What are the likely impurities and what purification strategies can I employ?

A2: The primary impurities are typically unreacted starting materials and the hydrolysis product of the sulfonyl chloride.

-

Common Impurities:

-

4-Cyanobenzenesulfonic acid: This is the hydrolysis product of 4-cyanobenzenesulfonyl chloride.

-

Unreacted Glycine: Due to its high polarity, it can sometimes be challenging to separate from the product.

-

Unreacted 4-Cyanobenzenesulfonyl Chloride: If an excess was used, it may remain after the reaction.

-

-

Purification Strategies:

-

Acid-Base Extraction: After the reaction, acidifying the mixture will protonate the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution. The unreacted glycine will remain in the aqueous phase. The 4-cyanobenzenesulfonic acid will also be in the aqueous phase.

-

Recrystallization: This is a highly effective method for purifying the final product. A suitable solvent system, such as an ethanol/water or methanol/water mixture, can be used.[3]

-

Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A solvent system such as ethyl acetate/hexane with a small amount of acetic acid to keep the carboxylic acid protonated and improve peak shape can be effective.[3]

-

Issue 3: Unexpected Spectroscopic Data

Q3: The NMR/IR spectrum of my product is not what I expected. What could be the issue?

A3: Discrepancies in spectroscopic data often point to the presence of impurities or an incorrect structure.

-

NMR Spectroscopy:

-

1H NMR: Look for the characteristic peaks of the product: the aromatic protons of the cyanophenyl group, the methylene protons of the acetic acid moiety, and the exchangeable protons of the sulfonamide and carboxylic acid groups. The absence of the glycine starting material peaks is a good indicator of reaction completion.

-

13C NMR: Confirm the presence of all expected carbon signals, including the nitrile carbon, the aromatic carbons, the carbonyl carbon, and the methylene carbon.

-

-

IR Spectroscopy:

-

Mass Spectrometry:

If the data does not align with the expected structure, consider the possibility of side reactions, such as hydrolysis of the nitrile group or the formation of dimers.

Detailed Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions

If you are experiencing low yields, a systematic optimization of the reaction conditions is recommended.

| Parameter | Standard Condition | Optimization Strategy | Rationale |

| Solvent | Water/Organic Biphasic[1] | Try polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] | Minimizes hydrolysis of the sulfonyl chloride. |

| Base | Sodium Carbonate[1] | Try an organic base like Triethylamine (TEA) or Pyridine.[2] | Can improve solubility of reactants in organic solvents. |

| Temperature | Room Temperature | Start at 0 °C and slowly warm to room temperature. Gentle heating (40-50 °C) can be explored if the reaction is sluggish. | Controls exothermic reactions and minimizes side reactions.[3] |

| Stoichiometry | 1:1 Glycine to Sulfonyl Chloride | Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride. | Accounts for some hydrolysis of the sulfonyl chloride.[1] |

Experimental Protocol: Optimization of N-Sulfonylation

-

Set up several small-scale reactions in parallel, each varying one parameter (e.g., different bases, different solvents).

-

Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 24 hours).

-

After the optimal reaction time is determined, work up each reaction under identical conditions.

-

Isolate and weigh the crude product to determine the yield for each set of conditions.

-

Analyze the purity of the crude product by ¹H NMR to identify the most effective conditions.

Guide 2: Step-by-Step Purification Protocol

This protocol outlines a standard procedure for the isolation and purification of the product.

-

Quenching and Initial Isolation:

-

Once the reaction is complete (as determined by TLC), cool the reaction mixture in an ice bath.

-

Slowly acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

The product should precipitate as a solid. If it oils out, try adding more water or scratching the side of the flask.

-

Collect the solid by vacuum filtration and wash with cold water to remove any inorganic salts.

-

-

Recrystallization:

-

Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., ethanol/water).

-

If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.[3]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

-

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

Sources

- 1. mdpi.com [mdpi.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 2-(3-cyanobenzenesulfonamido)acetic acid (C9H8N2O4S) [pubchemlite.lcsb.uni.lu]

- 9. lehigh.edu [lehigh.edu]

Improving the yield of "2-(4-Cyanobenzenesulfonamido)acetic acid"

Technical Support Center: Synthesis Optimization Guide Topic: Improving the yield of 2-(4-Cyanobenzenesulfonamido)acetic acid Ticket ID: OPT-YIELD-CN-SULF-001

Executive Summary: The Chemistry of Failure

You are likely experiencing low yields due to the specific electronic nature of your electrophile. The 4-cyano group on the benzene ring is strongly electron-withdrawing.[1] While this increases the reactivity of the sulfonyl chloride toward the glycine nucleophile, it simultaneously makes the sulfonyl chloride hyper-sensitive to hydrolysis by water.

In a standard Schotten-Baumann reaction (aqueous base + organic solvent), the competition between the amine (glycine) and the solvent (water/hydroxide) is the primary yield-determining factor. For this specific molecule, if your temperature drifts above 5°C or your pH exceeds 10.5, the hydrolysis rate (

Module 1: Critical Process Parameters (CPPs)

To maximize yield, you must control three variables. Deviating from these windows is the root cause of <60% yields.

| Parameter | Target Range | Scientific Rationale |

| Temperature | 0°C – 5°C | The activation energy ( |

| pH Control | 9.5 – 10.0 | < 9.0: Glycine exists mainly as |

| Stoichiometry | 1.0 : 2.2 | Use 2.2 equivalents of Glycine relative to the Sulfonyl Chloride. Glycine is cheap; the sulfonyl chloride is the value driver. Excess nucleophile statistically favors amidation over hydrolysis. |

Module 2: Optimized "Golden Batch" Protocol

Reagents:

-

A: Glycine (2.2 eq) dissolved in 1M NaOH (approx 2.2 eq).

-

B: 4-Cyanobenzenesulfonyl chloride (1.0 eq) dissolved in minimal THF or Dioxane (maintain homogeneity).

Workflow:

-

Preparation: Dissolve Glycine in the NaOH solution. Cool this aqueous phase to 0°C in an ice/salt bath. Ensure pH is ~10.

-

Addition: Add solution B (Sulfonyl Chloride) dropwise over 30–45 minutes. Do not dump it in. A high local concentration of sulfonyl chloride generates "hot spots" where hydrolysis dominates.

-

Maintenance: During addition, monitor pH continuously. If it drops below 9.0, add 10% NaOH dropwise to maintain pH 9.5–10.0.

-

Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to Room Temperature (RT) over 1 hour.

-

Workup (The Yield Trap):

-

Wash the basic solution with Ethyl Acetate (removes unreacted sulfonyl chloride/impurities).

-

Slowly acidify the aqueous layer with 6N HCl to pH 1–2.

-

Crucial: Cool the acidified mixture to 4°C for 4 hours before filtration. The product has partial water solubility; filtering warm causes ~15% yield loss.

-

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned cloudy immediately, and the final yield is <30%. What happened?

A: You likely added the sulfonyl chloride too fast or without enough solvent.

-

Diagnosis: The "cloudiness" was likely the sulfonyl chloride precipitating out of solution before it could react. If it's solid, it reacts on the surface only, slowing amidation while water slowly hydrolyzes it.

-

Fix: Dissolve the 4-cyanobenzenesulfonyl chloride in a water-miscible solvent like THF or Acetone before addition.[1] This ensures a homogeneous phase for the reaction to occur instantly.

Q2: I see a large amount of solid, but after filtration, the NMR shows it's mostly 4-cyanobenzenesulfonic acid.

A: Your pH was likely too high (>11) or temperature too high.

-

Mechanism: The cyano group pulls electron density from the sulfur, making it a "hard" electrophile. Hydroxide (

) is a hard nucleophile.[1] At high pH, -

Fix: Use a pH-stat or check with narrow-range pH paper every 5 minutes.[1] Do not use excess NaOH "just to be safe."

Q3: The product oils out upon acidification instead of precipitating.

A: This is a common issue with sulfonamides containing aromatic rings.

-

Fix:

-

Decant the aqueous layer.

-

Dissolve the oil in a minimum amount of warm Ethanol.

-

Add water dropwise until turbid.

-

Scratch the glass side of the flask or add a seed crystal.

-

Let it stand at 4°C overnight. The oil should crystallize.

-

Q4: Can I use Pyridine or Triethylamine (TEA) instead of NaOH?

A: Yes, and this often improves yield for sensitive substrates.

-

Protocol: Run the reaction in DCM (Dichloromethane) .

-

Suspend Glycine Ethyl Ester Hydrochloride (not free glycine) in DCM.

-

Add 2.5 eq TEA.

-

Add Sulfonyl Chloride at 0°C.

-

Note: You will need an extra hydrolysis step (LiOH/THF/Water) to convert the ester to the acid, but the coupling yield is often >90% because water is absent during the critical bond-forming step.

-

Module 4: Reaction Pathway Visualization

The following diagram illustrates the kinetic competition determining your yield.

Caption: Kinetic competition between Amidation (Green path) and Hydrolysis (Red path). Yield optimization requires suppressing Path B via temperature and pH control.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and sulfonamide synthesis).

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Mechanistic insight into sulfonyl chloride hydrolysis rates vs. amidation).

-

European Patent Office. (2017). EP 3153498 A1: N-substituted phenyl glycine preparation method.[1] (Describes analogous synthesis of N-cyano phenyl glycines, highlighting pH adjustments for yield optimization).

-

PubChem. (n.d.).[2] this compound.[1] National Center for Biotechnology Information. (Compound identification and structure verification).

Sources

Purification techniques for "2-(4-Cyanobenzenesulfonamido)acetic acid"

Technical Support Center: Purification of 2-(4-Cyanobenzenesulfonamido)acetic acid

Case ID: PUR-CN-GLY-001

Compound: this compound

Alternative Names:

Executive Summary

You are dealing with an amphoteric molecule containing a carboxylic acid moiety (

-

Separation from Sulfonic Acid: The starting material (4-cyanobenzenesulfonyl chloride) hydrolyzes to 4-cyanobenzenesulfonic acid, which is highly water-soluble and difficult to separate from the polar product.

-

Nitrile Stability: The cyano (

) group is susceptible to hydrolysis to an amide or carboxylic acid under vigorous acidic reflux or strong alkaline conditions at high temperatures. -

"Oiling Out": Sulfonamides often separate as oils during recrystallization rather than discrete crystals.

This guide provides a self-validating purification workflow designed to maximize purity while preserving the nitrile functionality.

Module 1: The "Dirty" Crude – Acid-Base Extraction

Objective: Remove non-acidic impurities and inorganic salts before recrystallization. Mechanism: This protocol exploits the acidity of the carboxylic acid tail to solubilize the product in mild base (Sodium Bicarbonate), leaving non-acidic organic byproducts behind.

Protocol

-

Dissolution: Suspend the crude solid in 5% aqueous Sodium Bicarbonate (

) . Use approximately 10 mL per gram of crude.-

Why:

(pH ~8.5) is strong enough to deprotonate the carboxylic acid (

-

-

Filtration (Critical): Filter the solution through a Celite pad or sintered glass funnel.

-

Target: The filtrate contains your product.[1] The solid residue contains unreacted sulfonamides (bis-alkylation byproducts) or non-polar impurities.

-

-

Acidification: Cool the filtrate to

in an ice bath. Slowly add 2M Hydrochloric Acid (-

Observation: A thick white precipitate should form.

-

Troubleshooting: If no solid forms, the product may be hypersoluble due to ionic strength. Saturate the aqueous layer with

(salting out) and extract with Ethyl Acetate (

-

-

Isolation: Filter the precipitate, wash with ice-cold water (to remove trapped

), and dry under vacuum at

Module 2: Recrystallization (The Fine Polish)

Objective: Remove trace sulfonic acid and improve crystal morphology. Solvent System: Ethanol / Water (Gradient).

Protocol

-

Dissolution: Place the dried solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol (95%) to dissolve the solid.

-

Note: If the solution is colored, add activated charcoal (1% w/w), boil for 2 mins, and filter hot.

-

-

Precipitation: While keeping the solution near boiling, slowly add hot Water (

) dropwise until a faint, persistent turbidity (cloudiness) appears. -

Clarification: Add one or two drops of ethanol to clear the solution.

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours). Then, move to a refrigerator (

) for 4 hours.-

Why: Rapid cooling traps impurities. Slow cooling allows the sulfonamide to form an organized lattice, excluding the sulfonic acid impurities [2].

-

-

Wash: Filter crystals and wash with a cold 1:1 Ethanol/Water mixture.

Module 3: Troubleshooting & Logic Visualization

Workflow Diagram: Purification Logic

This diagram illustrates the decision-making process for purification, ensuring you do not lose yield to hydrolysis or poor separation.

Caption: Logical flow for the acid-base extraction and decision points for isolation.

Module 4: Frequently Asked Questions (FAQs)

Q1: My product is "oiling out" during recrystallization. How do I fix this?

-

Cause: The solution temperature is higher than the melting point of the solvated product, or the cooling was too rapid.

-

Fix:

-

Reheat the mixture until the oil dissolves.

-

Add a "seed crystal" of pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.

-

Allow the solution to cool very slowly by placing the flask inside a beaker of warm water (insulation method).

-

Q2: How do I know if I hydrolyzed the nitrile group?

-

Diagnostic: Check the IR spectrum.

-

Intact Product: Sharp peak at

( -

Hydrolyzed (Amide): Loss of nitrile peak; appearance of doublets around

( -

Prevention: Avoid refluxing in strong acid (HCl/

) for >1 hour. Use mild bases (

-

Q3: Can I use Methanol instead of Ethanol?

-

Answer: Yes. Methanol is often a better solvent for sulfonamides due to higher polarity. However, Methanol is toxic. If using Methanol, ensure the water anti-solvent is added slowly, as the solubility drop-off can be sharper than in Ethanol.

Summary of Physical Properties

| Property | Value (Approx.) | Notes |

| Molecular Formula | ||

| Molecular Weight | 240.24 g/mol | |

| Solubility (Water) | Low (Acidic pH) | Soluble at pH > 7 |

| Solubility (EtOH) | Moderate (Hot) | Good for recrystallization |

| ~3.8 | First ionization | |

| ~9.5 - 10.0 | Second ionization |

References

-

Schmidt, M. A., et al. (2017). "4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group." The Journal of Organic Chemistry. Validates the stability of the 4-cyanobenzenesulfonamide moiety under base/thiol conditions and its cleavage protocols.

-

Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." Technical Resource Center. Provides thermodynamic principles for sulfonamide crystallization and solvent selection (Ethanol/Water systems).

-

Behrouz, S., et al. (2009).[2] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride." Synthesis. Discusses mild conditions for sulfonamide synthesis to avoid side reactions like nitrile hydrolysis.

Sources

Technical Support Center: Cyanobenzenesulfonamide Synthesis

Doc ID: TS-CBS-2024-05 | Tier: 3 (Advanced Application Support) Status: Active | Last Updated: October 26, 2025

Introduction: The "Dual-Functionality" Paradox

Welcome to the technical support hub for cyanobenzenesulfonamides. You are likely here because you are attempting to synthesize a scaffold containing two conflicting functionalities:

-

The Nitrile (–CN): Sensitive to acid/base hydrolysis and nucleophilic attack.

-

The Sulfonamide (–SO₂NH₂): Requires strong electrophilic conditions to install (chlorosulfonation) or transition metals to couple (cyanation), both of which threaten the nitrile.

This guide moves beyond standard recipes to address the causality of failure. We have categorized the troubleshooting into three modules based on the synthetic route you are employing.

Module 1: The Chlorosulfonation Route

Context: You are treating a benzonitrile derivative with chlorosulfonic acid (

Critical Issue: "My Nitrile Turned into an Amide"

Symptom: IR shows a broad peak at 3100–3400 cm⁻¹ (amide N-H) and carbonyl stretch at ~1680 cm⁻¹ instead of the sharp nitrile stretch at ~2230 cm⁻¹. Mass spec shows M+18 peak.

Root Cause Analysis:

The nitrile group is thermodynamically unstable in the presence of strong acid and water. While chlorosulfonic acid is a dehydrating agent, the reaction generates sulfuric acid (

-

Mechanism: Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by trace water.

-

The Accelerator:

is a more potent hydration catalyst than

Troubleshooting Protocol:

-

Reagent Quality: Titrate your

. If it is cloudy or viscous, it contains significant -

Temperature Staging:

-

Addition Phase: Keep < 0°C.

-

Reaction Phase: Do not exceed 50°C unless the substrate is highly deactivated. Hydrolysis rates double for every 10°C rise above 60°C.

-

-

The Thionyl Chloride Trick: Add 1.5 equivalents of

to the reaction mixture. This scavenges chemically generated water, converting it to

Visualization: The Hydrolysis Competition

The following diagram illustrates the kinetic competition between the desired sulfonation and the undesired hydrolysis.

Caption: Path A represents the kinetic product. Path B activates when water accumulates, or temperature thresholds are breached.

Module 2: The Metal-Catalyzed Cyanation Route

Context: You have a halogenated benzenesulfonamide and are trying to replace the halogen with a nitrile using Pd-catalysis (e.g.,

Critical Issue: "The Reaction Stalls (0% Conversion)"

Symptom: Starting material is recovered unchanged. The catalyst mixture turns black (Pd precipitation) immediately.

Root Cause Analysis:

-

Cyanide Poisoning: Free cyanide ions (

) are excellent -

Sulfonamide Interference: The sulfonamide N-H proton (

) is acidic. In the presence of base (required for the cycle), it deprotonates.[1] The resulting sulfonamidate anion coordinates to the Pd-center, blocking the transmetallation site.

Troubleshooting Protocol:

-

Solution A: Slow-Release Cyanide. Never use NaCN/KCN directly. Use

(low solubility releases CN slowly) or -

Solution B: Ligand Selection. Use bidentate ligands with large bite angles (e.g., Xantphos ) or bulky palladacycles. These prevent the formation of the inactive bis-cyanide Pd complexes.

-

Solution C: Protect the Nitrogen. If the sulfonamide N-H is free, protect it (e.g., N,N-dimethyl or N-Boc) before cyanation. If you must use free sulfonamide, add 2.1 equivalents of base to ensure the species remains fully deprotonated and soluble, or use a catalyst system tolerant to acidic protons (e.g., Pd-XPhos).

Data: Cyanating Agent Performance Matrix

| Cyanating Agent | Risk of Poisoning | Reaction Time | Recommended Catalyst System |

| NaCN / KCN | High | Fast (if works) | Not Recommended (Requires phase transfer) |

| Low | 2–6 Hours | ||

| Very Low | 12–24 Hours | ||

| TMS-CN | Moderate | Fast | Requires activation (fluoride source) |

Module 3: Workup & Purification Hazards

Context: You have successfully synthesized the intermediate, but purity drops during isolation.

Critical Issue: The Pinner Reaction Trap

Symptom: You quenched your acid chloride with methanol/ethanol, or you tried to recrystallize the final product from an acidic alcohol solution. You isolated an imidate ester (or orthoester) instead of the nitrile.

Mechanism:

Prevention Guide:

-

Quenching: Never quench a chlorosulfonation reaction mixture containing benzonitriles with alcohols. Use crushed ice or aqueous amine solutions directly.

-

Recrystallization: Avoid acidified alcohols. If the sulfonamide is an amine salt, ensure the solvent is neutral.

FAQ: Rapid Response Unit

Q: My product is turning pink/red on the bench. Is it decomposing? A: Likely yes. Cyanobenzenesulfonamides, especially those with electron-donating groups, are light-sensitive. The color change often indicates the formation of azo-linkages (Ar-N=N-Ar) via radical coupling of the sulfonamide nitrogen or oxidation of trace impurities.

-

Fix: Store in amber vials under Argon.

Q: I see a "dimer" in my LCMS during Pd-cyanation (

-

Fix: Degas solvents thoroughly (freeze-pump-thaw x3). Increase the concentration of the cyanide source slightly.

Q: Can I use Copper (CuCN) instead of Palladium?

A: Yes (Rosenmund-von Braun reaction), but it requires harsh heat (>150°C). At these temperatures, the sulfonamide group is prone to desulfonylation (loss of

References

-

Mechanisms of Nitrile Hydrolysis in Sulfuric Acid

-

Palladium-Catalyzed Cyan

-

Use of Non-Toxic Cyanide Sources

- The Pinner Reaction Mechanism Title: The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism. Source:BenchChem Technical Guides.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. znaturforsch.com [znaturforsch.com]

- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing reaction conditions for sulfonamide formation

Technical Support Center: Sulfonamide Synthesis & Optimization

Introduction

Welcome to the Technical Support Center. Sulfonamide formation is a cornerstone reaction in medicinal chemistry, yet it is frequently plagued by variable yields, bis-sulfonylation, and hydrolytic side reactions. This guide moves beyond textbook definitions to provide field-tested protocols and troubleshooting logic.